3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide
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Overview
Description
3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide is a synthetic compound that features a morpholine ring, a thiophene moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dihalide.
Final Coupling: The final step involves coupling the thiophene moiety with the morpholine ring and the cyclopropyl group under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions of thiophene-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a cyclopropyl group, a thiophene moiety, and a morpholine ring. This unique structure may confer distinct biological activities and physicochemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-cyclopropyl-N-[(2,5-dimethylthiophen-3-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-7-13(11(2)20-10)8-16-15(18)17-5-6-19-9-14(17)12-3-4-12/h7,12,14H,3-6,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOZISPPYWJSAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CNC(=O)N2CCOCC2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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